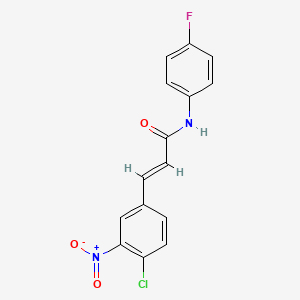

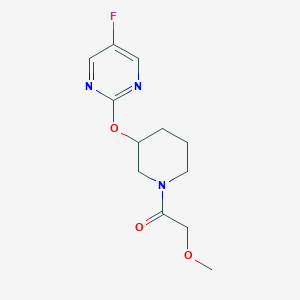

![molecular formula C21H12Cl2N2O3S B3018878 1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632315-33-4](/img/structure/B3018878.png)

1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that appears to be related to the class of compounds that include pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The compound is not directly described in the provided papers, but its structure suggests it may have interesting reactivity and properties based on the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves cyclization reactions and the use of various catalysts or reagents to promote the formation of the desired bicyclic structures. For example, the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound was achieved by cyclization of a pyrrolidine dicarboxylate with 4-chlorophenyl isothiocyanate in the presence of a catalyst . This suggests that the synthesis of this compound might also involve similar cyclization strategies and careful selection of reagents to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, and their analysis often requires a combination of techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies can provide definitive information about stereochemistry . Density functional theory (DFT) and Hartree-Fock calculations are also useful for predicting 1H and 13C NMR chemical shifts and understanding the electronic structure of these molecules . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrrolo[1,2-c]thiazoles has been studied, and it has been found that they can act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes and alkynes . This behavior is influenced by the electronic properties of the reactants and can be partially explained by Frontier Molecular Orbital (FMO) theory . The chemical reactivity of this compound would likely be influenced by similar factors, and its reactivity could be explored through cycloaddition reactions or other transformations relevant to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be quite varied. Acid dissociation constants are important for understanding the behavior of these molecules in different pH environments and can be determined using potentiometric titration methods . The presence of multiple functional groups, such as NH, thiol, and enol groups, can lead to multiple dissociation constants, which are relevant for the compound's reactivity and interactions . The physical properties such as solubility, melting point, and stability would also be important to characterize for this compound, although specific data is not provided in the papers.

Aplicaciones Científicas De Investigación

Photochromic Materials

Compounds with similar structural features have been studied for their photochromic properties. For example, diarylethenes with structural similarities have shown the ability to change color upon exposure to UV or violet light, reverting to their original form when exposed to visible light. These characteristics make them potential candidates for applications in optical storage devices, photo-switching elements, and in the development of smart materials that respond to light stimuli (Cipolloni et al., 2009).

Heterocyclic Compound Synthesis

The reactivity of similar compounds with thiourea and other nucleophiles has been explored to synthesize various heterocyclic structures. This type of reaction expands the toolbox for creating novel compounds with potential pharmaceutical or material science applications, showcasing the versatility of these chemical frameworks (Dmitriev et al., 2011).

Memory Enhancement Research

In the field of neuroscience and pharmacology, related cyclic imides have been synthesized and evaluated for their ability to reverse amnesia induced by electroconvulsive shock in mice. The exploration of such compounds contributes to understanding the chemical basis of memory and could lead to the development of new treatments for memory-related disorders (Butler et al., 1987).

Electropolymerization and Photovoltaic Applications

Compounds with structural similarities have been used in the synthesis and electropolymerization to create materials that are applicable in photovoltaic cells. This research is crucial for the development of new materials for energy harvesting and storage, demonstrating the potential of such compounds in renewable energy technologies (Lengkeek et al., 2010).

Chemical Sensing and Fluorescence

The photophysical properties of related conjugated polymers, such as fluorescence and photoluminescence, make them suitable for applications in sensors and organic electronics. These materials can be used in the development of chemical sensors, organic light-emitting diodes (OLEDs), and other devices that utilize the unique light-absorbing and emitting properties of these compounds (Beyerlein & Tieke, 2000).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities . For example, they can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

The solubility properties of the thiazole ring could influence its action in different environments .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2N2O3S/c1-10-2-5-15-12(8-10)18(26)16-17(11-3-4-13(22)14(23)9-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRZTMWVPPNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

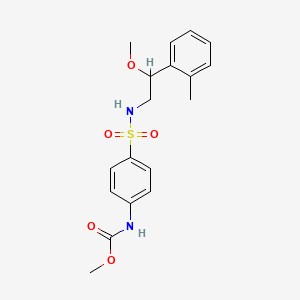

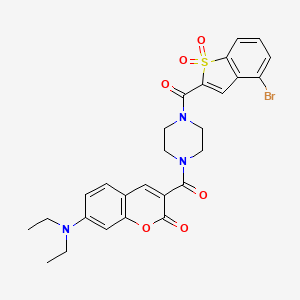

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)

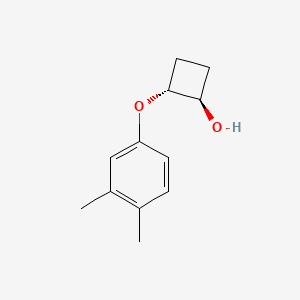

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

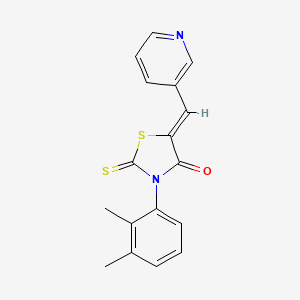

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)